(Z)-alpha-Phenylcinnamic acid

Superacid chemistry Carbocation rearrangements Stereospecific reactivity

(Z)-α-Phenylcinnamic acid (CAS 52125-65-2; also cataloged as CAS 91-47-4 for the cis-isomer), IUPAC name (Z)-2,3-diphenylprop-2-enoic acid, is the thermodynamically metastable cis geometric isomer of α-phenylcinnamic acid with molecular formula C₁₅H₁₂O₂ and molecular weight 224.25 g/mol. It belongs to the 2,3-diarylpropenoic acid class—a subset of cinnamic acid derivatives distinguished by a second aryl substituent at the α-position.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 52125-65-2
Cat. No. B7760635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-alpha-Phenylcinnamic acid
CAS52125-65-2
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11-
InChIKeyBIDDLDNGQCUOJQ-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-α-Phenylcinnamic Acid (CAS 52125-65-2): Stereochemically Defined cis-2,3-Diphenylpropenoic Acid for Research & Industrial Procurement


(Z)-α-Phenylcinnamic acid (CAS 52125-65-2; also cataloged as CAS 91-47-4 for the cis-isomer), IUPAC name (Z)-2,3-diphenylprop-2-enoic acid, is the thermodynamically metastable cis geometric isomer of α-phenylcinnamic acid with molecular formula C₁₅H₁₂O₂ and molecular weight 224.25 g/mol [1]. It belongs to the 2,3-diarylpropenoic acid class—a subset of cinnamic acid derivatives distinguished by a second aryl substituent at the α-position [2]. Unlike its (E)-counterpart (CAS 91-48-5), which is the predominant product of Perkin condensation and the commercially dominant form, the (Z)-isomer possesses a distinct spatial arrangement of phenyl rings that confers unique chemical reactivity, solid-state behavior, and biological target engagement profiles . It appears as a white to off-white crystalline powder with a melting point of approximately 172–174 °C and is slightly soluble in water but soluble in common organic solvents [1].

Why (Z)-α-Phenylcinnamic Acid Cannot Be Interchanged with the (E)-Isomer or Unsubstituted Cinnamic Acid


Although (Z)-α-phenylcinnamic acid (CAS 52125-65-2) shares the identical molecular formula and atomic connectivity with its (E)-isomer (CAS 91-48-5), the two geometric isomers are not functionally interchangeable for any application requiring stereochemical fidelity. The cis-arrangement of the two phenyl rings in the (Z)-form imposes a non-planar, sterically constrained geometry that fundamentally alters chemical reactivity, polymorphic behavior, thermodynamic stability, UV absorption characteristics, and biological target selectivity relative to the planar (E)-isomer [1]. Procurement of a generic 'α-phenylcinnamic acid' without stereochemical specification typically defaults to the (E)-isomer—the predominant commercial form—which will fail in applications explicitly requiring the (Z)-configuration, such as cis-restricted bioactive analogue design, stereospecific synthetic transformations, or solid-state polymorph-dependent formulation studies . Furthermore, substitution with unsubstituted cinnamic acid or 4-phenylcinnamic acid is inappropriate because the α-phenyl substituent and the specific (Z)-geometry together confer properties absent in simpler analogs [2].

Quantitative Differentiation Evidence for (Z)-α-Phenylcinnamic Acid (CAS 52125-65-2) vs. (E)-Isomer and In-Class Alternatives


(Z)-Isomer Undergoes Unique Dehydrative Ring Closure to Indenol in Superacid; (E)-Isomer Shows Only Protonation

When exposed to fluorosulfonic acid (HSO₃F) at −78 °C, (Z)-α-phenylcinnamic acid undergoes a stereospecific dehydrative ring closure to form a protonated indenol derivative—a transformation not observed for the (E)-isomer. The ring closure initiates at −78 °C and proceeds to completion upon warming to 0 °C [1]. In contrast, under identical conditions, the (E)-α-phenylcinnamic acid exhibits only protonation of the carboxylic acid group, with no evidence of cyclization at either −78 °C or 0 °C [1]. This represents a qualitative on/off difference in chemical reactivity dictated solely by double-bond geometry.

Superacid chemistry Carbocation rearrangements Stereospecific reactivity 13C NMR spectroscopy

Exclusive Reversible Polymorphic Transitions of (Z)-Isomer Detected by DSC; (E)-Isomer Shows No Polymorphism

Differential scanning calorimetry (DSC) studies of α-phenylcinnamic acid stereoisomers crystallized from various solvents (CHCl₃, ethanol, diethyl ether) and precipitated with different acids revealed that polymorphic transitions were absent for all (E)-isomer samples irrespective of the method of treatment [1]. In contrast, the (Z)-isomer exhibited reversible polymorphic transitions in heating–cooling cycles [1]. Specifically, (Z)-isomer samples that were sublimed, crystallized from ethanol, or crystallized from diethyl ether displayed an exothermic peak before melting upon heating, while samples precipitated by HCl or crystallized from chloroform exhibited more complex transitions including endothermic effects [1]. Enthalpy values for both melting and polymorphic transitions were determined [1].

Solid-state characterization Differential scanning calorimetry Polymorphism Crystallization

(Z)-Isomer Has Higher Thermodynamic Stability and a Structured Potential Energy Surface Distinct from the (E)-Isomer

Semiempirical quantum chemical calculations (MNDO, AM1, and PM3) on E- and Z-α-phenylcinnamic acid revealed that the (Z)-isomer is slightly more thermodynamically stable than the (E)-isomer in the gas phase [1]. Complementarily, detailed potential energy surface mapping at the semiempirical level showed that the (Z)-isomer possesses a structured potential energy surface with few but well-defined minima, whereas the (E)-isomer displays an extended flat plateau that allows it to approach a minimum near the global one immediately after its formation . Under Perkin condensation conditions, (E)-(Z)-isomerization reaches an equilibrium mixture of nearly 1:1 composition, confirming computational predictions that thermodynamic stabilities at the absolute minimum are equivalent .

Computational chemistry Thermodynamic stability Potential energy surface Semiempirical methods

Dramatic Hypsochromic Shift in UV Absorption: Z-α-Phenylcinnamic Acid Absorbs at λ_max <280 nm vs. E-Form at >305 nm in Aqueous Media

Combined experimental and computational UV absorption studies of E- and Z-cinnamic acids in solution demonstrated that Z-isomers exhibit a dramatic hypsochromic (blue) shift of −30 to −40 nm in water relative to their absorption in organic solvents, with λ_max falling below 280 nm [1]. In contrast, the corresponding E-isomers display only a slight blue shift of +3 to −4 nm under identical solvent-change conditions [1]. This difference originates from the non-planar, sterically distorted structure of the Z-form versus the nearly flat geometry of the E-form [1]. As a class-level inference, (Z)-α-phenylcinnamic acid—bearing two phenyl substituents that further enforce non-planarity—is expected to exhibit an even more pronounced hypsochromic shift than the parent (Z)-cinnamic acid.

UV spectroscopy Hypsochromic shift Analytical detection Photochemistry

(Z)-α-Phenylcinnamic Acid Serves as a cis-Restricted Bioactive Scaffold for Tubulin Polymerization Inhibitors; (E)-Isomer Is Inactive in This Context

In the design of combretastatin A-4 (CA-4) analogues as microtubule-targeting anticancer agents, the (Z)-configuration of α-phenylcinnamic acid serves as a critical cis-restricted core scaffold (Core 1) that mimics the essential cis-stilbene geometry of CA-4 [1]. A series of novel CA-4 thio derivatives built upon this (Z)-α-phenylcinnamic acid framework were synthesized and evaluated for antiproliferative activity against six human cancer cell lines (A431, HeLa, MCF7, MDA-MB-231, A549, SKOV) and two non-cancer lines (HaCaT, CCD39Lu), with several compounds showing potent tubulin polymerization inhibition (IC₅₀ values as low as 0.85–1.05 μM) [1]. The (E)-isomer, lacking the requisite cis-geometry, cannot serve this structural role and would be inactive in this pharmacophoric context.

Medicinal chemistry Tubulin polymerization Combretastatin analogues cis-Restricted analogues

High-Value Application Scenarios for (Z)-α-Phenylcinnamic Acid (CAS 52125-65-2) Based on Verified Differentiation Evidence


Stereospecific Synthesis of Indene Derivatives via Superacid-Mediated Cyclization

The unique ability of (Z)-α-phenylcinnamic acid to undergo dehydrative ring closure to a protonated indenol derivative in fluorosulfonic acid at −78 °C to 0 °C—while the (E)-isomer remains inert—enables stereospecific synthetic routes to substituted indenes and indenols that are inaccessible from the (E)-isomer [1]. This application is particularly relevant for synthetic organic chemistry laboratories developing polycyclic frameworks for pharmaceutical intermediates or materials science, where the indene scaffold is a privileged structure. Procurement must explicitly specify the (Z)-isomer; any contamination with the (E)-form will result in unreactive material and failed reactions.

Solid-State Form Screening and Polymorph-Dependent Formulation Development

The (Z)-isomer's exclusive polymorphic transitions—completely absent in the (E)-isomer—make it the required stereoisomer for polymorph screening studies, solid-form patenting, and formulation development where crystalline phase behavior impacts dissolution, bioavailability, or stability [1]. The reversible nature of these transitions, detected by DSC, also suggests potential for thermosalient or switchable materials applications. Researchers engaged in solid-state characterization, pre-formulation, or crystal engineering must source the stereochemically pure (Z)-isomer, as the (E)-isomer's monomorphic behavior cannot serve as a surrogate.

Design and Synthesis of cis-Restricted Combretastatin A-4 Analogues as Anticancer Agents

The (Z)-α-phenylcinnamic acid scaffold is validated as a cis-restricted molecular core (Core 1) for constructing tubulin polymerization inhibitors in the combretastatin A-4 analogue class, with optimized derivatives achieving tubulin polymerization IC₅₀ values of 0.85–1.05 μM and demonstrating antiproliferative activity across multiple human cancer cell lines [1]. This application explicitly requires the (Z)-configuration to maintain the cis-geometry essential for tubulin binding; the (E)-isomer is structurally incapable of fulfilling this pharmacophoric requirement. Procurement for medicinal chemistry programs in this target class must specify the (Z)-isomer.

Analytical Method Development Leveraging Distinct UV Spectral Signature

The dramatic hypsochromic shift of approximately −30 to −40 nm for Z-cinnamic acids in aqueous media—compared to a negligible shift for E-isomers—provides a straightforward UV spectrophotometric method for isomer identification, purity assessment, and (Z)/(E) ratio determination in mixtures [1]. This spectral differentiation is directly exploitable in HPLC method development with UV detection, where α-phenylcinnamic acid has already been employed as an internal standard with detection at 305 nm [2]. The (Z)-isomer's absorption below 280 nm enables simultaneous monitoring of both isomers in a single chromatographic run at dual wavelengths, a capability unavailable with the (E)-isomer alone.

Quote Request

Request a Quote for (Z)-alpha-Phenylcinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.